![molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0](/img/structure/B1304139.png)
3-Fluoro-4-nitrobenzonitrile
Overview
Description
3-Fluoro-4-nitrobenzonitrile is a chemical compound with the empirical formula C7H3FN2O2 . It is used in the preparation of substituted benzimidazole derivatives as GLP-1r modulating compounds . It is also used as a pharmaceutical intermediate .
Synthesis Analysis
3-Fluoro-4-nitrobenzonitrile can be synthesized through a nitration reaction. This involves mixing 3-fluorobenzonitrile with concentrated nitric acid and sulfuric acid, controlling the temperature and time, and gradually increasing the temperature . Another method involves adding 4-fluorobenzonitrile to concentrated sulfuric acid, followed by potassium nitrate .Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-nitrobenzonitrile is 166.11 . The SMILES string representation is [O-]N+c1ccc(cc1F)C#N . The InChI key is OZXCOGPRBUSXLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzonitrile is a solid compound . The density is predicted to be 1.41±0.1 g/cm3 . The melting point is 72-73°C . It is insoluble in water .Scientific Research Applications
Fluorinated Building Blocks
The compound is also significant in the realm of fluorinated building blocks. The introduction of fluorine atoms into organic molecules often leads to the enhancement of their biological activity, stability, and membrane permeability. Therefore, 3-Fluoro-4-nitrobenzonitrile is a valuable compound for research in medicinal chemistry, where the fluorine atom plays a critical role in drug discovery and development .
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-4-nitrobenzonitrile primarily targets enzymes involved in nucleophilic substitution reactions. The nitro group, being a strong electron-withdrawing group, makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This reactivity is crucial for its role in various synthetic pathways.
Mode of Action
The compound interacts with its targets by facilitating nucleophilic substitution reactions. The electron-withdrawing nitro group increases the electrophilicity of the carbon atom bonded to the fluoro group, making it more susceptible to attack by nucleophiles. This interaction leads to the formation of new chemical bonds, altering the structure and function of the target molecules .
Biochemical Pathways
3-Fluoro-4-nitrobenzonitrile affects biochemical pathways involving aromatic nitration and fluorination. These pathways are essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The downstream effects include the formation of intermediates that can be further modified to produce desired end products .
Result of Action
At the molecular level, 3-Fluoro-4-nitrobenzonitrile’s action results in the formation of new chemical entities through nucleophilic substitution. These molecular changes can lead to significant alterations in cellular processes, depending on the specific targets and pathways involved. The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 3-Fluoro-4-nitrobenzonitrile. The compound is stable under dry, room temperature conditions but may degrade in the presence of strong oxidizing agents . Its reactivity towards nucleophiles can be enhanced or inhibited by changes in the surrounding environment, affecting its overall action.
properties
IUPAC Name |
3-fluoro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCOGPRBUSXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382638 | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzonitrile | |
CAS RN |
218632-01-0 | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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